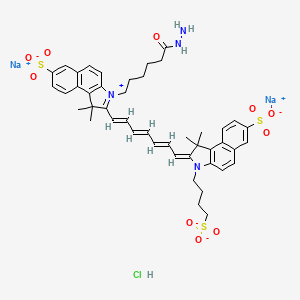

DiSulfo-ICG hydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H51ClN4Na2O10S3 |

|---|---|

Molecular Weight |

985.5 g/mol |

IUPAC Name |

disodium;(2E)-2-[(2E,4E,6E)-7-[3-(6-hydrazinyl-6-oxohexyl)-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate;hydrochloride |

InChI |

InChI=1S/C45H52N4O10S3.ClH.2Na/c1-44(2)39(48(26-12-8-11-17-41(50)47-46)37-24-18-31-29-33(61(54,55)56)20-22-35(31)42(37)44)15-9-6-5-7-10-16-40-45(3,4)43-36-23-21-34(62(57,58)59)30-32(36)19-25-38(43)49(40)27-13-14-28-60(51,52)53;;;/h5-7,9-10,15-16,18-25,29-30H,8,11-14,17,26-28,46H2,1-4H3,(H3-,47,50,51,52,53,54,55,56,57,58,59);1H;;/q;;2*+1/p-2 |

InChI Key |

MQWRWHCTOPNMDI-UHFFFAOYSA-L |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NN)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+].Cl |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+].Cl |

Origin of Product |

United States |

Foundational & Exploratory

DiSulfo-ICG Hydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Indocyanine Green (ICG) hydrazide is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a hydrazide group. This derivative of the well-established ICG dye is specifically designed for the covalent labeling of biomolecules containing aldehyde or ketone groups, most notably the carbohydrate moieties of glycoproteins. The NIR fluorescence properties of the ICG core make it an ideal tool for in vivo imaging applications, owing to the low autofluorescence and deep tissue penetration of light in this spectral region. This guide provides a comprehensive overview of DiSulfo-ICG hydrazide, including its chemical properties, detailed experimental protocols for its use, and the underlying chemical principles of its reactivity.

Core Properties and Specifications

This compound is a complex organic molecule with a chemical formula of C₄₅H₅₁ClN₄Na₂O₁₀S₃ and a molecular weight of approximately 985.53 g/mol .[1][2] The presence of two sulfonate groups significantly enhances its water solubility compared to the parent ICG molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its parent compound, Indocyanine Green (ICG). It is important to note that the quantum yield and molar extinction coefficient for this compound are expected to be similar to ICG, but may vary slightly due to the structural modifications.

| Property | Value (for ICG) | Notes |

| Excitation Maximum (λex) | ~780 nm | The peak wavelength at which the molecule absorbs light. |

| Emission Maximum (λem) | ~810 nm | The peak wavelength of the emitted fluorescent light. |

| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ at ~787 nm | A measure of how strongly the molecule absorbs light at a given wavelength. This value is for the parent ICG. The exact value for the disulfo-hydrazide derivative may differ slightly. |

| Fluorescence Quantum Yield (Φ) | ~0.14 in water | The ratio of photons emitted to photons absorbed. This value is for the parent ICG. The quantum yield can be influenced by the local environment and conjugation to a biomolecule. |

| Molecular Formula | C₄₅H₅₁ClN₄Na₂O₁₀S₃ | Chemical formula for this compound.[1] |

| Molecular Weight | 985.53 g/mol | Molecular weight of this compound.[2] |

| Solubility | Water, DMSO, DMF | The sulfonate groups confer good water solubility. |

| Storage Conditions | -20°C, protected from light | It is recommended to store the compound in a freezer and minimize light exposure to prevent photobleaching.[1] |

Mechanism of Action: Labeling of Glycoproteins

The primary application of this compound is the labeling of glycoproteins through a two-step process: the oxidation of carbohydrate moieties to generate aldehyde groups, followed by the reaction of these aldehydes with the hydrazide group of the dye to form a stable hydrazone linkage. This reaction is a form of Schiff base formation.

Schiff Base (Hydrazone) Formation

The reaction between an aldehyde and a hydrazide proceeds via a nucleophilic addition mechanism. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the hydrazone.

Caption: Mechanism of hydrazone formation between an aldehyde and a hydrazide.

Experimental Protocols

The following are detailed protocols for the labeling of glycoproteins with this compound. The process is divided into two main stages: periodate (B1199274) oxidation of the glycoprotein (B1211001) to generate aldehydes, and the subsequent conjugation with this compound.

Periodate Oxidation of Glycoproteins

This step involves the selective oxidation of cis-diol groups within the carbohydrate chains of glycoproteins to form reactive aldehyde groups. The reaction conditions can be modulated to achieve different degrees of oxidation.

Materials:

-

Glycoprotein of interest

-

Sodium meta-periodate (NaIO₄)

-

Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5

-

Quenching Solution: 1 M Glycerol or Ethylene Glycol

-

Desalting column or dialysis cassette

Procedure:

-

Glycoprotein Preparation: Dissolve the glycoprotein in the Oxidation Buffer to a final concentration of 1-10 mg/mL.

-

Periodate Solution Preparation: Prepare a fresh solution of sodium meta-periodate in the Oxidation Buffer. The final concentration will depend on the desired extent of oxidation:

-

For selective oxidation of sialic acids: Use a final concentration of 1-2 mM NaIO₄.

-

For general oxidation of most carbohydrate residues: Use a final concentration of 10-20 mM NaIO₄.

-

-

Oxidation Reaction: Add the sodium meta-periodate solution to the glycoprotein solution. Incubate the reaction for 15-30 minutes at room temperature in the dark (wrap the reaction vessel in aluminum foil).

-

Quenching the Reaction: To stop the oxidation, add the Quenching Solution to a final concentration of 10-20 mM. Incubate for 5-10 minutes at room temperature.

-

Purification: Immediately purify the oxidized glycoprotein from excess periodate and quenching reagents using a desalting column or dialysis against the Oxidation Buffer.

This compound Conjugation

This step involves the reaction of the aldehyde-containing glycoprotein with this compound to form a stable hydrazone bond.

Materials:

-

Oxidized glycoprotein (from Step 1)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or water for dissolving the dye

-

Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5

-

Desalting column or dialysis cassette

Procedure:

-

Prepare this compound Stock Solution: Dissolve the this compound in a small amount of anhydrous DMSO or water to create a concentrated stock solution (e.g., 10-20 mM).

-

Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the purified, oxidized glycoprotein solution.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light. For some glycoproteins, overnight incubation at 4°C may be beneficial.

-

Purification: Remove the excess, unreacted this compound from the labeled glycoprotein using a desalting column or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~780 nm (for this compound concentration).

Experimental Workflow Diagram

Caption: Workflow for labeling glycoproteins with this compound.

Applications in Research and Development

The ability to specifically label glycoproteins with a bright, NIR fluorescent dye opens up numerous possibilities in research and drug development.

-

In Vivo Imaging: Labeled glycoproteins can be tracked in real-time in animal models to study their biodistribution, pharmacokinetics, and targeting to specific tissues or tumors. The NIR fluorescence of DiSulfo-ICG allows for deep tissue imaging with high signal-to-noise ratios.

-

Glycoprotein Analysis: Fluorescently labeled glycoproteins can be easily detected and quantified in various assays, such as SDS-PAGE, western blotting, and flow cytometry.

-

Cellular Imaging: The localization and trafficking of specific glycoproteins within cells can be visualized using fluorescence microscopy.

-

Drug Delivery: this compound can be used to label glycoprotein-based drug delivery systems to monitor their delivery and release profiles.

While direct use in elucidating signaling pathways is less documented, this tool is invaluable for studying the behavior of glycosylated proteins that are often critical components of cell surface receptors and other signaling molecules. By tracking the localization and abundance of these labeled glycoproteins, researchers can gain insights into signaling events.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.[3][4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store at -20°C and protect from light to maintain stability.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of glycoproteins. Its excellent water solubility, specific reactivity towards aldehydes, and favorable NIR fluorescence properties make it an invaluable reagent for researchers in glycobiology, in vivo imaging, and drug development. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful application of this technology in a variety of research settings.

References

DiSulfo-ICG Hydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of DiSulfo-ICG hydrazide, a near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and professionals in drug development, this document outlines its key characteristics, experimental protocols for its application, and visual representations of its structure and reaction pathways.

Core Chemical Properties

This compound is a water-soluble derivative of indocyanine green (ICG), a well-established NIR dye. The inclusion of two sulfonate groups significantly enhances its aqueous solubility, making it highly suitable for bioconjugation in physiological conditions. The hydrazide functional group allows for its covalent attachment to carbonyl groups (aldehydes and ketones) present in various biomolecules, particularly glycoproteins.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and related ICG derivatives. These values are essential for experimental design and data analysis in fluorescence-based applications.

| Property | Value | Source |

| Molecular Formula | C₄₅H₅₁ClN₄Na₂O₁₀S₃ | [1][2] |

| Molecular Weight | 985.53 g/mol | [2] |

| Excitation Maximum (λex) | ~780 nm | [3] |

| Emission Maximum (λem) | ~800 - 815 nm | [3] |

| Molar Extinction Coefficient (ε) | ~230,000 cm⁻¹M⁻¹ | [4] |

| Appearance | Green Solid | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | Store at -20°C, protected from light and moisture | [5] |

Experimental Protocols

The hydrazide moiety of this compound reacts with aldehydes and ketones to form a stable hydrazone linkage. This reaction is particularly useful for labeling glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehyde groups.

Protocol for Labeling Glycoproteins

This protocol outlines the general steps for the covalent labeling of glycoproteins with this compound.

Materials:

-

Glycoprotein (B1211001) solution (e.g., antibody)

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

0.1 M Sodium Acetate (B1210297) Buffer, pH 5.5

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Purification column (e.g., gel filtration)

Procedure:

-

Oxidation of Glycoprotein:

-

Prepare a fresh solution of 10-20 mM sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5).

-

Add the periodate (B1199274) solution to the glycoprotein solution at a molar ratio appropriate for your specific protein (typically a 10-20 fold molar excess of periodate).

-

Incubate the reaction on ice for 30 minutes in the dark.

-

Quench the reaction by adding a quenching buffer (e.g., 15 µL of 1 M glycerol (B35011) per 100 µL of reaction mixture) and incubate for 5 minutes on ice.

-

Remove excess periodate and byproducts by dialysis or gel filtration against 0.1 M sodium acetate buffer (pH 5.5).

-

-

Conjugation with this compound:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

-

Add the this compound solution to the oxidized glycoprotein solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10-20 fold molar excess of the dye is recommended.

-

Incubate the reaction for 2-4 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Remove unconjugated this compound by gel filtration or dialysis.

-

The purified conjugate can be stored at 4°C for short-term storage or at -20°C for long-term storage.

-

Visualizations

The following diagrams illustrate the chemical structure of this compound, its conjugation chemistry, and a typical experimental workflow.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for glycoprotein labeling.

Caption: Hydrazone formation signaling pathway.

References

DiSulfo-ICG Hydrazide: A Technical Guide to its Spectral Properties for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of DiSulfo-ICG hydrazide, a near-infrared (NIR) fluorescent dye. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals leveraging this fluorophore in their work. Below, you will find detailed information on its spectral characteristics, experimental protocols for its characterization, and visual representations of key concepts and workflows.

Core Spectral Properties

DiSulfo-Indocyanine Green (ICG) hydrazide is a water-soluble, near-infrared fluorescent dye. The addition of two sulfonate groups enhances its aqueous solubility compared to the parent ICG molecule, making it highly suitable for biological applications. The hydrazide functional group allows for covalent conjugation to molecules containing aldehyde or ketone groups, such as oxidized carbohydrates on glycoproteins.

Quantitative Spectral Data

The data presented below is compiled from various sources for ICG and its derivatives. The values for this compound are expected to be within these ranges, with the closest approximation likely being the DiSulfo-ICG carboxylic acid.

| Property | Value | Solvent/Conditions | Notes |

| Excitation Maximum (λex) | ~757 nm | Varies | Based on DiSulfo-ICG carboxylic acid, a close analog. |

| Emission Maximum (λem) | ~835 nm | Varies | Based on DiSulfo-ICG carboxylic acid, a close analog. |

| Molar Extinction Coefficient (ε) | 190,000 - 230,000 M⁻¹cm⁻¹ | Ethanol/DMSO | This is a typical range for ICG and its derivatives. The exact value for this compound may vary.[1][2] |

| Fluorescence Quantum Yield (Φ) | 0.05 - 0.15 | Ethanol/DMSO | ICG and its derivatives are known to have a relatively low quantum yield, which can be solvent-dependent.[2] |

| Recommended Excitation Laser | 785 nm | A common laser line that provides efficient excitation. |

Key Signaling Pathways and Experimental Workflows

To aid in the conceptualization of experiments and understanding the principles of fluorescence, the following diagrams have been generated.

Caption: Jablonski diagram illustrating the fluorescence process of this compound.

Caption: A typical workflow for characterizing the spectral properties of a fluorophore.

Experimental Protocols

Accurate characterization of the spectral properties of this compound is crucial for its effective use. Below are generalized protocols for key experiments.

Measurement of Absorbance Spectrum and Molar Extinction Coefficient

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS). From the stock solution, create a series of dilutions with known concentrations.

-

Spectrophotometer Setup: Use a UV-Vis spectrophotometer and blank the instrument with the same solvent used for the sample dilutions.

-

Absorbance Measurement: Measure the absorbance of each dilution at the absorbance maximum (λmax), which is expected to be around 757-789 nm.[1] Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

Molar Extinction Coefficient Calculation: According to the Beer-Lambert law (A = εcl), plot absorbance (A) versus concentration (c). The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear fit (slope = ε * path length). The path length (l) is typically the width of the cuvette (e.g., 1 cm).

Measurement of Fluorescence Emission Spectrum

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Spectrofluorometer Setup: Use a spectrofluorometer. Set the excitation wavelength to the absorbance maximum (λex).

-

Emission Scan: Scan a range of emission wavelengths, for instance, from 770 nm to 900 nm.

-

Data Analysis: The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield. For NIR dyes like this compound, a common standard is ICG in DMSO (Φ ≈ 0.13).

-

Sample and Standard Preparation: Prepare solutions of both the this compound (sample) and the quantum yield standard. The absorbance of both solutions at the excitation wavelength should be identical and low (< 0.1).

-

Fluorescence Measurement: Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

"sample" refers to the this compound solution

-

"std" refers to the standard solution

-

Applications in Research and Drug Development

The near-infrared spectral properties of this compound make it a valuable tool in various research and development areas:

-

In Vivo Imaging: The long excitation and emission wavelengths allow for deep tissue penetration with reduced autofluorescence, making it ideal for small animal imaging.

-

Glycoprotein and Carbohydrate Labeling: The hydrazide group facilitates the specific labeling of oxidized carbohydrates on glycoproteins, enabling their tracking and quantification.

-

Drug Delivery: Conjugation of this compound to drug delivery systems allows for the visualization and tracking of their biodistribution and target accumulation.

-

Flow Cytometry: Its NIR fluorescence can be utilized in multi-color flow cytometry experiments, expanding the available detection channels.

Disclaimer: The quantitative spectral data provided in this guide are based on the analysis of Indocyanine Green and its close analogs. It is recommended that researchers independently verify the spectral properties of their specific batch of this compound under their experimental conditions for the most accurate results.

References

An In-depth Technical Guide to DiSulfo-ICG Hydrazide Fluorescence: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental applications, and underlying mechanisms of DiSulfo-Indocyanine Green (ICG) hydrazide, a near-infrared (NIR) fluorescent probe. This document is intended to serve as a detailed resource for researchers and professionals in the fields of cell biology, proteomics, and drug development who are interested in leveraging fluorescent technologies for the sensitive and specific detection of glycoproteins.

Core Principle of DiSulfo-ICG Hydrazide Fluorescence and Labeling

The utility of this compound as a fluorescent probe is rooted in the unique chemistry of its hydrazide functional group and the advantageous photophysical properties of its indocyanine green core.

The Chemistry of Hydrazone Formation:

The fundamental principle of labeling with this compound is the formation of a stable covalent bond with target molecules through a hydrazone linkage. This reaction specifically targets aldehyde or ketone functional groups. In the context of biological systems, such groups are not naturally abundant on the surface of proteins. However, they can be selectively introduced into the carbohydrate moieties (glycans) of glycoproteins through mild oxidation.

The process involves two key steps:

-

Oxidation: The cis-diol groups present in the sugar residues of glycoproteins, particularly in sialic acids, are oxidized using a gentle oxidizing agent like sodium periodate (B1199274) (NaIO₄). This reaction cleaves the bond between the adjacent hydroxyl-bearing carbons, resulting in the formation of two reactive aldehyde groups.

-

Coupling: The hydrazide group (-NHNH₂) of this compound then acts as a nucleophile, attacking the newly formed aldehyde groups. This reaction leads to the formation of a stable carbon-nitrogen double bond, known as a hydrazone, effectively conjugating the fluorescent dye to the glycoprotein.

This site-specific labeling strategy is particularly advantageous for molecules like antibodies, where the glycosylation sites are often located in regions that do not interfere with the antigen-binding domain, thus preserving the biological activity of the protein.

Near-Infrared (NIR) Fluorescence of the ICG Core:

DiSulfo-ICG is a derivative of Indocyanine Green (ICG), a fluorescent dye approved by the FDA for various medical diagnostic applications. The "DiSulfo" modification refers to the presence of two sulfonate groups, which enhances the water solubility of the molecule. The ICG core exhibits fluorescence in the near-infrared (NIR) spectrum, typically in the 700-900 nm range. This spectral window is highly advantageous for biological imaging due to:

-

Deep Tissue Penetration: NIR light can penetrate deeper into biological tissues compared to visible light, enabling in vivo imaging applications.

-

Low Autofluorescence: Biological tissues have minimal autofluorescence in the NIR region, leading to a high signal-to-noise ratio and enhanced sensitivity.

-

Reduced Photodamage: The lower energy of NIR light minimizes photodamage to living cells and tissues during imaging experiments.

Quantitative Data

While specific quantitative data for this compound can vary slightly between manufacturers, the following table summarizes the key spectral and physical properties based on the parent ICG molecule and its sulfonated derivatives.

| Property | Value | Reference |

| Molecular Formula | C₄₅H₅₁ClN₄Na₂O₁₀S₃ | [1] |

| Excitation Maximum (λex) | ~780 nm | [2] |

| Emission Maximum (λem) | ~800 nm | [2] |

| Molar Extinction Coefficient (ε) | > 200,000 M⁻¹cm⁻¹ | [3] |

| Quantum Yield (Φ) | ~0.1-0.15 | [3] |

| Solubility | High in aqueous buffers (e.g., PBS) and DMSO | [4] |

| Storage | Store at -20°C, protected from light | [1] |

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Labeling of Glycoproteins on Live Cell Surfaces

This protocol describes the labeling of cell surface glycoproteins for applications such as flow cytometry or fluorescence microscopy.

Materials:

-

This compound

-

Sodium periodate (NaIO₄)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Anhydrous DMSO (for stock solution)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Quenching Solution: 1 mM glycerol (B35011) or ethylene (B1197577) glycol in PBS

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. For adherent cells, they can be labeled directly on the culture plate. For suspension cells, perform all steps in microcentrifuge tubes, pelleting the cells between washes.

-

Oxidation:

-

Wash the cells twice with ice-cold PBS.

-

Prepare a fresh solution of 1 mM sodium periodate in PBS.

-

Incubate the cells with the periodate solution for 15-20 minutes at 4°C in the dark.

-

Wash the cells twice with ice-cold PBS to remove excess periodate.

-

-

Coupling:

-

Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.

-

Dilute the this compound stock solution to a final concentration of 10-100 µM in PBS (the optimal concentration should be determined empirically).

-

Incubate the oxidized cells with the this compound solution for 30-60 minutes at room temperature in the dark.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS to remove unbound dye.

-

The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry using appropriate NIR filters.

-

Staining of Glycoproteins in Polyacrylamide Gels (Post-Electrophoresis)

This protocol is suitable for the detection of glycoproteins in SDS-PAGE gels.

Materials:

-

Polyacrylamide gel containing separated proteins

-

Fixing Solution: 50% methanol, 10% acetic acid in deionized water

-

Washing Solution: 3% acetic acid in deionized water

-

Oxidizing Solution: 1% periodic acid in the washing solution

-

Staining Solution: this compound diluted in the washing solution (concentration to be optimized, typically in the µM range)

Procedure:

-

Fixation: After electrophoresis, place the gel in the fixing solution and incubate for 30 minutes with gentle agitation.

-

Washing: Discard the fixing solution and wash the gel twice with the washing solution for 10 minutes each.

-

Oxidation: Incubate the gel in the oxidizing solution for 20 minutes with gentle agitation.

-

Washing: Discard the oxidizing solution and wash the gel three times with the washing solution for 5-10 minutes each to remove residual periodate.

-

Staining: Incubate the gel in the staining solution for 45-60 minutes in the dark with gentle agitation.

-

Destaining and Imaging: Wash the gel with the washing solution and then with deionized water to reduce background fluorescence. The gel can then be imaged using a gel documentation system equipped with a near-infrared light source and appropriate emission filters.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the use of this compound.

Chemical Reaction of Hydrazone Formation

Caption: Chemical reaction pathway for labeling glycoproteins with this compound.

Experimental Workflow for Live Cell Labeling

Caption: Experimental workflow for labeling glycoproteins on the surface of live cells.

Visualizing Glycosylated Receptors in Signaling Pathways

Glycosylation plays a crucial role in regulating the function of many cell surface receptors involved in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) in the MAPK pathway. This compound can be used to specifically label the glycan components of these receptors, allowing for the visualization of their trafficking and localization upon ligand binding and pathway activation.

For instance, upon binding of its ligand (e.g., EGF), EGFR dimerizes and is internalized into endosomes. By labeling the cell surface with this compound prior to stimulation, the movement of the fluorescently tagged receptor population from the plasma membrane to intracellular vesicles can be tracked over time using live-cell imaging. This provides a powerful tool to study the dynamics of receptor-mediated endocytosis, a key step in the attenuation of many signaling pathways.[5][6][7]

References

- 1. DiSulfo-ICG hydrazide_TargetMol [targetmol.com]

- 2. ICG hydrazide | AAT Bioquest [aatbio.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Indocyanine Green | AAT Bioquest [aatbio.com]

- 5. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epidermal Growth Factor Receptor (EGFR)-Targeting Peptides and Their Applications in Tumor Imaging Probe Construction: Current Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Near infrared fluorescence imaging of EGFR expression in vivo using IRDye800CW-nimotuzumab - PMC [pmc.ncbi.nlm.nih.gov]

The Technical Edge: Unveiling the Advantages of DiSulfo-ICG Hydrazide in Advanced Research

For Immediate Release

In the dynamic landscape of scientific research and drug development, the pursuit of more sensitive, stable, and specific molecular tools is paramount. DiSulfo-ICG hydrazide, a water-soluble, near-infrared (NIR) fluorescent dye, has emerged as a powerful asset for researchers. This in-depth technical guide explores the core advantages of this compound, providing researchers, scientists, and drug development professionals with the essential data and protocols to leverage its full potential.

This compound's unique properties, including high aqueous solubility, enhanced stability, and a reactive hydrazide group, make it an ideal candidate for the specific labeling of glycoproteins and other biomolecules containing aldehyde or ketone groups. Its fluorescence in the NIR spectrum (700-900 nm) offers significant advantages for in vivo imaging, minimizing tissue autofluorescence and enabling deeper tissue penetration.

Core Advantages at a Glance:

-

Enhanced Aqueous Solubility and Stability: The two sulfonate groups significantly improve water solubility compared to its parent compound, Indocyanine Green (ICG), preventing aggregation in aqueous buffers and enhancing its stability for consistent experimental outcomes.

-

Specific Bioconjugation: The hydrazide functional group allows for the specific covalent labeling of aldehyde or ketone groups on biomolecules. This is particularly advantageous for labeling the carbohydrate moieties of glycoproteins after periodate (B1199274) oxidation, a method that often preserves the protein's biological activity.

-

Optimal Near-Infrared Fluorescence: With an excitation maximum around 789 nm and an emission maximum around 813 nm, this compound operates within the NIR window, a spectral region with minimal absorbance by biological tissues. This leads to lower autofluorescence and higher signal-to-noise ratios in complex biological samples and in vivo models.

-

Versatile Applications: This versatile dye is well-suited for a range of applications, including in vivo imaging, flow cytometry, western blotting, and fluorescence microscopy, making it a valuable tool across various research disciplines.

Quantitative Data Summary

For researchers to effectively integrate this compound into their experimental designs, a clear understanding of its photophysical properties is crucial. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Excitation Maximum (λex) | 789 nm | [1] |

| Emission Maximum (λem) | 813 nm | [1] |

| Molar Extinction Coefficient (ε) | 230,000 cm⁻¹M⁻¹ | [1] |

| Molecular Weight | Varies by salt form | - |

| Solubility | High in water and DMSO | - |

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. Below are protocols for key applications of this compound.

Labeling of Glycoproteins (e.g., Antibodies)

This protocol describes the site-specific labeling of glycoproteins by targeting their carbohydrate chains.

Materials:

-

Purified Glycoprotein (e.g., IgG antibody) at 2-5 mg/mL

-

This compound

-

Reaction Buffer: 0.1 M Sodium Acetate (B1210297), pH 5.5

-

Sodium meta-periodate (NaIO₄)

-

Quenching Solution: 10 mM Ethylene (B1197577) Glycol

-

Anhydrous DMSO

-

Purification Column (e.g., Sephadex G-25 desalting column)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

Dialyze the purified antibody against 0.1 M Sodium Acetate Buffer (pH 5.5) to remove any interfering substances.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

Periodate Oxidation:

-

Prepare a fresh solution of 10-100 mM sodium meta-periodate in the sodium acetate buffer.

-

Add the periodate solution to the antibody solution. A 20-fold molar excess of periodate to antibody is a common starting point.

-

Incubate the reaction for 30-60 minutes at room temperature in the dark.

-

Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes.

-

Immediately purify the oxidized antibody using a desalting column equilibrated with PBS (pH 7.2-7.4).

-

-

Conjugation with this compound:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

Add the this compound stock solution to the purified oxidized antibody. A 10 to 20-fold molar excess of the dye to the antibody is a recommended starting point.

-

Incubate the reaction for 30-60 minutes at room temperature in the dark with gentle agitation.

-

-

Purification of the Labeled Antibody:

-

Remove unreacted this compound using a desalting column equilibrated with PBS (pH 7.2-7.4).

-

Collect the fractions containing the fluorescently labeled antibody.

-

In Vivo Imaging

This protocol provides a general guideline for using this compound-labeled probes for in vivo imaging in a mouse model.

Materials:

-

This compound labeled probe (e.g., antibody)

-

Animal model (e.g., tumor-bearing mouse)

-

In vivo imaging system with appropriate NIR filters

-

Sterile PBS

Procedure:

-

Probe Preparation:

-

Dilute the labeled probe to the desired concentration in sterile PBS. The optimal concentration should be determined empirically.

-

-

Animal Preparation:

-

Anesthetize the animal according to approved institutional protocols.

-

-

Probe Administration:

-

Image Acquisition:

-

Place the animal in the in vivo imaging system.

-

Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the probe.

-

Flow Cytometry

This protocol outlines the use of a this compound-labeled antibody for staining and analyzing cells by flow cytometry.

Materials:

-

This compound-labeled antibody

-

Cell suspension (1 x 10⁶ cells/mL)

-

Staining Buffer (e.g., PBS with 1% BSA)

-

Flow cytometer with a near-infrared laser

Procedure:

-

Cell Preparation:

-

Harvest and wash cells, then resuspend in cold Staining Buffer to a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the this compound-labeled antibody at a predetermined optimal concentration.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

-

Washing:

-

Add 1 mL of cold Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Decant the supernatant.

-

Repeat the wash step twice.

-

-

Analysis:

-

Resuspend the cell pellet in 500 µL of cold Staining Buffer.

-

Analyze the samples on a flow cytometer equipped with a laser capable of exciting the dye (e.g., ~785 nm) and appropriate emission filters.

-

Conclusion

This compound stands out as a superior fluorescent probe for a multitude of research applications. Its enhanced water solubility, stability, and specific reactivity, combined with its advantageous near-infrared fluorescence properties, empower researchers to conduct more sensitive and reliable experiments. By providing detailed protocols and a clear understanding of its quantitative characteristics, this guide aims to facilitate the seamless integration of this compound into advanced research and development workflows, ultimately accelerating scientific discovery.

References

DiSulfo-ICG Hydrazide: A Technical Guide for Near-Infrared Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes and applications of DiSulfo-ICG hydrazide, a specialized near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its properties, detailed experimental protocols, and its utility in advanced imaging applications.

Introduction to this compound

Indocyanine green (ICG) is a tricarbocyanine dye approved by the FDA for various medical diagnostic applications, including cardiac output determination, hepatic function studies, and ophthalmic angiography.[1][2] Its utility in near-infrared fluorescence imaging stems from its favorable spectral properties in the 700-900 nm window, a range where biological tissues exhibit minimal autofluorescence and light absorption, allowing for deeper tissue penetration.[2]

This compound is a derivative of ICG that has been chemically modified to enhance its utility in bioconjugation. The addition of two sulfo groups significantly increases its water solubility, a crucial factor for biological applications. The hydrazide functional group provides a reactive handle for covalent attachment to biomolecules containing aldehyde or ketone groups. This makes this compound an ideal candidate for labeling glycoproteins and antibodies, enabling the development of targeted fluorescent probes for a wide range of in vitro and in vivo imaging applications.

Core Properties of this compound

The physicochemical and spectral properties of this compound are critical for its application in near-infrared imaging. While specific quantitative data for this particular derivative can be limited, the following tables summarize the known properties based on available information for ICG and its derivatives.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C45H51ClN4Na2O10S3 | [3] |

| Appearance | Green Solid | |

| Solubility | Soluble in water, DMSO, and DMF | |

| Storage | Store at -20°C, protected from light and moisture. | [3] |

Spectral Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~780 nm | [2] |

| Emission Maximum (λem) | ~800 nm | [2] |

| Extinction Coefficient (ε) | ~230,000 cm⁻¹M⁻¹ | [2] |

| Recommended Laser Line | 785 nm |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research and development. The following sections provide comprehensive protocols for the conjugation of this compound to glycoproteins and antibodies, as well as a general protocol for in vivo imaging.

Glycoprotein (B1211001) Labeling with this compound

This protocol describes the site-specific conjugation of this compound to the carbohydrate moieties of glycoproteins, such as antibodies. The method involves the oxidation of cis-diol groups within the sugar chains to generate reactive aldehyde groups, which then react with the hydrazide group of the dye.[4]

Materials:

-

Purified Glycoprotein (e.g., IgG antibody)

-

This compound

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Sodium meta-periodate (NaIO₄) solution (20 mM in Reaction Buffer, freshly prepared)

-

Quenching Solution: Ethylene (B1197577) Glycol

-

Anhydrous DMSO

-

Purification Column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 2-10 mg/mL.

-

Add the freshly prepared 20 mM sodium meta-periodate solution to the glycoprotein solution. A typical starting point is a 10-fold molar excess of periodate (B1199274) to protein.

-

Incubate the reaction mixture for 30 minutes at room temperature in the dark.

-

Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes at room temperature.

-

Remove excess periodate and quenching agent by purifying the oxidized glycoprotein using a desalting column equilibrated with the Reaction Buffer.

-

-

Preparation of this compound Solution:

-

Dissolve this compound in anhydrous DMSO to prepare a 10-50 mM stock solution. This should be done immediately before use.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the purified oxidized glycoprotein solution. A 10- to 50-fold molar excess of the dye to the protein is a common starting point.

-

Incubate the reaction for 2 hours to overnight at room temperature in the dark with gentle stirring.

-

-

Purification of the Labeled Glycoprotein:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

-

Apply the conjugation reaction mixture to the column.

-

Elute the conjugate with PBS. The first colored fractions will contain the labeled glycoprotein.

-

Collect the fractions and monitor the elution profile using a spectrophotometer at 280 nm (for protein) and ~780 nm (for this compound).

-

Pool the fractions containing the purified conjugate.

-

-

Storage:

-

Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a stabilizer like bovine serum albumin (BSA) and storing at -20°C or -80°C.

-

In Vivo Imaging with this compound Conjugates

This protocol provides a general guideline for in vivo near-infrared fluorescence imaging in a mouse tumor model using a this compound-labeled antibody.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

Purified this compound-antibody conjugate

-

Sterile PBS, pH 7.4

-

Anesthesia (e.g., isoflurane)

-

In vivo fluorescence imaging system with appropriate laser excitation and emission filters

Procedure:

-

Preparation of Injection Solution:

-

Dilute the this compound-antibody conjugate in sterile PBS to the desired final concentration. The optimal dose should be determined empirically, but a starting point for ICG conjugates is often in the range of 1-5 mg/kg body weight.[5]

-

-

Animal Preparation:

-

Anesthetize the mouse using a suitable anesthetic agent.

-

If necessary, remove fur from the imaging area to minimize signal obstruction.

-

-

Administration of the Conjugate:

-

Inject the prepared conjugate solution intravenously (e.g., via the tail vein). The injection volume should be appropriate for the size of the animal (typically 100-200 µL for a mouse).

-

-

In Vivo Fluorescence Imaging:

-

Place the anesthetized mouse in the in vivo imaging system.

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor targeting and background clearance.

-

Use an excitation wavelength around 780 nm and an emission filter centered around 810-830 nm.

-

Adjust imaging parameters such as exposure time and laser power to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Image Analysis:

-

Analyze the acquired images to quantify the fluorescence intensity in the tumor region and in control tissues (e.g., muscle).

-

Calculate the tumor-to-background ratio to assess the specific targeting of the conjugate.

-

Visualizing Experimental Workflows and Pathways

Understanding the logical flow of experiments and the biological pathways being investigated is crucial. The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of this compound.

Caption: Workflow for labeling glycoproteins with this compound.

Caption: General workflow for in vivo tumor imaging using a this compound conjugate.

Caption: Simplified signaling pathway of receptor-mediated endocytosis visualized with a labeled ligand.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for a variety of applications in biomedical research and pharmaceutical development.

-

Targeted Cancer Imaging: By conjugating this compound to antibodies or other targeting moieties that specifically recognize tumor-associated antigens, researchers can develop probes for the sensitive and specific detection of cancer cells in vitro and in vivo.[6] This can aid in early diagnosis, tumor margin delineation during surgery, and monitoring response to therapy.

-

Glycoprotein Analysis: The hydrazide functionality allows for the specific labeling of glycoproteins, enabling their visualization and tracking in various biological processes. This is particularly useful for studying protein glycosylation, which plays a critical role in cell signaling, adhesion, and disease pathogenesis.[4]

-

Drug Delivery and Pharmacokinetics: this compound can be used to label drug delivery vehicles, such as nanoparticles or liposomes, to track their biodistribution, tumor accumulation, and clearance in vivo. This provides valuable information for optimizing the design and efficacy of novel drug delivery systems.

-

Cellular Imaging and Tracking: Labeled biomolecules can be used to visualize and track cellular processes in real-time, such as receptor internalization, protein trafficking, and cell migration.[1] The near-infrared fluorescence of this compound allows for imaging in complex biological environments with reduced background interference.

Conclusion

This compound represents a significant advancement in near-infrared fluorescent probes for biomedical imaging. Its enhanced water solubility and reactive hydrazide group facilitate the development of targeted probes for a wide array of applications, from fundamental cell biology research to preclinical drug development. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for scientists and researchers seeking to leverage the power of this compound in their work. As imaging technologies continue to evolve, the utility of well-characterized and versatile fluorescent probes like this compound will undoubtedly continue to expand.

References

- 1. Visualization of ligand-induced dopamine D2S and D2L receptor internalization by TIRF microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICG hydrazide | AAT Bioquest [aatbio.com]

- 3. DiSulfo-ICG hydrazide_TargetMol [targetmol.com]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - Zhao - Annals of Translational Medicine [atm.amegroups.org]

- 6. Indocyanine Green | AAT Bioquest [aatbio.com]

The Pivotal Role of the Sulfo Group in ICG Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye, has been a cornerstone in medical diagnostics for decades. Its utility, however, is profoundly influenced by its chemical structure, particularly the presence and number of sulfonate (sulfo) groups. This technical guide provides an in-depth exploration of the multifaceted role of the sulfo group in tailoring the physicochemical properties, biological interactions, and therapeutic efficacy of ICG and its derivatives.

Physicochemical Properties: The Impact of Sulfonation

The addition of sulfo groups to the ICG core structure is a key strategy to modulate its properties. These anionic groups impart hydrophilicity to the otherwise hydrophobic tricarbocyanine backbone, leading to significant changes in solubility, aggregation, and photophysical characteristics.

Solubility and Aggregation

Standard ICG is amphiphilic, possessing both hydrophobic polycyclic regions and hydrophilic sulfonate groups, which leads to limited water solubility (around 1 mg/mL).[1] In aqueous solutions, ICG molecules tend to form aggregates, primarily H-aggregates, especially at higher concentrations. This aggregation is a critical factor as it often leads to fluorescence quenching, reducing the quantum yield and thus the brightness of the dye.[2][3]

Sulfonation is a direct approach to improve aqueous solubility and reduce aggregation.[4] By increasing the number of negatively charged sulfo groups, the electrostatic repulsion between dye molecules is enhanced, disfavoring the formation of non-fluorescent aggregates. This leads to a higher proportion of monomeric ICG in solution, which is the primary fluorescent species.

Photophysical Properties

The sulfo groups have a significant impact on the photophysical properties of ICG dyes, including their absorption and emission spectra, extinction coefficient, and fluorescence quantum yield.

Table 1: Physicochemical and Photophysical Properties of ICG and Sulfonated Derivatives

| Property | ICG (in Water) | ICG (in Ethanol) | ICG (in DMSO) | Notes |

| Molar Extinction Coefficient (ε) | ~150,000 - 250,000 M⁻¹cm⁻¹ at ~780 nm | ~223,000 M⁻¹cm⁻¹ | Varies with concentration | The extinction coefficient is highly dependent on the solvent and aggregation state. |

| Fluorescence Quantum Yield (Φf) | ~0.02 - 0.05 | ~0.14 - 0.22 | ~0.42 | The quantum yield is significantly lower in water due to aggregation and non-radiative decay pathways. Increased sulfonation generally leads to a higher quantum yield in aqueous solutions by reducing aggregation. |

| Absorption Maximum (λabs) | ~780 nm (monomer), ~700 nm (H-aggregate) | ~785 nm | ~795 nm | The absorption maximum can shift depending on the solvent polarity and the degree of aggregation. |

| Emission Maximum (λem) | ~810 - 830 nm | ~815 nm | ~830 nm | The emission wavelength is less affected by the environment compared to the absorption. |

Biological Interactions and Pharmacokinetics

The sulfonate groups are instrumental in dictating how ICG dyes interact with biological systems, influencing protein binding, cellular uptake, and overall pharmacokinetics.

Protein Binding

Upon intravenous administration, ICG rapidly and strongly binds to plasma proteins, primarily albumin.[5] This interaction is crucial for its confinement to the vascular system and its subsequent clearance by the liver. The sulfo groups, with their negative charges, play a significant role in this protein binding. The binding affinity can be modulated by the number and position of these groups. While specific quantitative data for a series of sulfonated ICGs is sparse in the literature, it is understood that the electrostatic interactions between the anionic sulfo groups and cationic residues on albumin are a key component of the binding.

Cellular Uptake and Biodistribution

The cellular uptake of ICG and its derivatives is a complex process that can occur through various mechanisms, including endocytosis. The degree of sulfonation can influence these pathways. For instance, highly negatively charged derivatives may exhibit different uptake kinetics and intracellular localization compared to less sulfonated or neutral analogs.

Studies comparing ICG derivatives with different anionic groups have shown that the charge density can affect the excretion route. For example, a derivative with a high negative charge from sulfonic acid groups showed increased kidney accumulation, whereas a similar derivative with carboxylic acid groups exhibited better tumor accumulation. This highlights the critical role of the sulfo group in directing the biodistribution and elimination of ICG-based agents.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and application of sulfonated ICG dyes.

Synthesis of ICG-Sulfo-OSu

ICG-sulfo-OSu is a common derivative used for labeling biomolecules with ICG. The synthesis generally involves the reaction of a precursor ICG molecule containing a carboxylic acid group with N-hydroxysulfosuccinimide (Sulfo-NHS) to form the amine-reactive ester.

Materials:

-

ICG-COOH (ICG with a carboxylic acid functional group)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Argon or Nitrogen gas

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve ICG-COOH in anhydrous DMF under an inert atmosphere (argon or nitrogen).

-

Add Sulfo-NHS (typically 1.2 equivalents) to the solution and stir until dissolved.

-

Add DCC or EDC (typically 1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct (if using DCC).

-

Precipitate the product by adding the reaction mixture dropwise to cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with diethyl ether to remove unreacted starting materials.

-

Dry the product under vacuum.

-

Purify the ICG-sulfo-OSu using HPLC.

-

Characterize the final product using mass spectrometry and NMR spectroscopy.

Antibody Conjugation with ICG-Sulfo-OSu

This protocol outlines the general procedure for labeling an antibody with an amine-reactive ICG derivative.[6][7][]

Materials:

-

Antibody solution (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

ICG-sulfo-OSu

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium Bicarbonate buffer, pH 8.5-9.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS. If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

-

Adjust the pH of the antibody solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate buffer.

-

Prepare a stock solution of ICG-sulfo-OSu in anhydrous DMSO (e.g., 10 mg/mL).

-

Add the desired molar excess of the ICG-sulfo-OSu solution to the antibody solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of dye to antibody.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking, protected from light.

-

Purify the ICG-antibody conjugate from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of ICG (around 780 nm).

Cellular Uptake Assay using Flow Cytometry

This protocol describes a method to quantify the cellular uptake of sulfonated ICG derivatives.[9][10][11]

Materials:

-

Cells of interest cultured in appropriate medium

-

Sulfonated ICG derivative

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fetal bovine serum (FBS)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Prepare a working solution of the sulfonated ICG derivative in cell culture medium at the desired concentration.

-

Remove the old medium from the cells and add the ICG-containing medium.

-

Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a CO2 incubator.

-

After incubation, wash the cells three times with cold PBS to remove any unbound dye.

-

Detach the cells from the plate using Trypsin-EDTA.

-

Neutralize the trypsin with medium containing FBS and transfer the cell suspension to a flow cytometry tube.

-

Centrifuge the cells and resuspend them in cold PBS or a suitable flow cytometry buffer.

-

Analyze the cells on a flow cytometer equipped with a laser and detector appropriate for NIR dyes (e.g., a red laser for excitation and a detector with a filter for >800 nm emission).

-

Quantify the mean fluorescence intensity of the cell population to determine the relative uptake of the ICG derivative.

In Vivo Fluorescence Imaging of Tumors

This protocol provides a general workflow for imaging tumors in a mouse model using an ICG-labeled antibody.[5][12][13]

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

ICG-labeled antibody

-

Sterile saline or PBS for injection

-

In vivo fluorescence imaging system

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Anesthetize the tumor-bearing mouse using isoflurane.

-

Acquire a pre-injection (baseline) fluorescence image of the mouse.

-

Inject the ICG-labeled antibody intravenously (e.g., via the tail vein) at a predetermined dose (e.g., 1-10 mg/kg).

-

Acquire fluorescence images at various time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h) to monitor the biodistribution and tumor accumulation of the conjugate.

-

Maintain the mouse under anesthesia during each imaging session.

-

After the final imaging time point, the mouse may be euthanized, and major organs and the tumor can be excised for ex vivo imaging to confirm the in vivo findings and quantify the dye distribution.

-

Analyze the images by drawing regions of interest (ROIs) over the tumor and a background area (e.g., muscle) to calculate the tumor-to-background ratio.

Visualizing the Role of ICG: Signaling Pathways and Workflows

Graphviz diagrams are provided to illustrate key processes involving ICG dyes.

The diagram above illustrates the signaling cascade initiated by ICG-mediated photodynamic therapy.[14][15][16][17] Upon activation by near-infrared light, ICG generates reactive oxygen species (ROS) and heat. The accumulation of ROS can lead to the loss of mitochondrial membrane potential and subsequent activation of caspase-3, culminating in apoptosis. Concurrently, ROS can induce lipid peroxidation and inhibit key regulators of ferroptosis, such as GPX4 and SLC7A11, leading to this distinct form of programmed cell death.

This flowchart outlines the typical workflow for fluorescence-guided surgery (FGS) using ICG.[18][19][20] The process begins with the preoperative administration of ICG to the patient. During surgery, a near-infrared imaging system is used to visualize the fluorescence of ICG that has accumulated in the tumor, guiding the surgeon in the precise resection of cancerous tissue. Post-operatively, the resected specimen can be further analyzed, and the findings are correlated with histopathology to assess the success of the procedure.

Conclusion

The sulfo group is a critical determinant of the utility of ICG dyes in biomedical applications. By modulating solubility, reducing aggregation, and influencing biological interactions, sulfonation allows for the fine-tuning of ICG's properties for specific diagnostic and therapeutic purposes. A thorough understanding of the role of the sulfo group is therefore essential for the rational design and development of next-generation ICG-based agents for a wide range of clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Graphviz [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. furthlab.xyz [furthlab.xyz]

- 9. Near infrared in vivo flow cytometry for tracking fluorescent circulating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.pasteur.fr [research.pasteur.fr]

- 11. A novel flow-cytometry-based assay for cellular uptake studies of polyelectrolyte microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe | Springer Nature Experiments [experiments.springernature.com]

- 13. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - Zhao - Annals of Translational Medicine [atm.amegroups.org]

- 14. Frontiers | Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hydrazide Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Hydrazide chemistry represents a cornerstone of modern bioconjugation techniques, enabling the precise and stable linkage of molecules for a vast array of applications, from therapeutic drug delivery to advanced cellular imaging. This guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with hydrazide-based bioconjugation.

Core Principles of Hydrazide Chemistry

Hydrazide chemistry for bioconjugation primarily revolves around the reaction between a hydrazide functional group (-CONHNH₂) and a carbonyl group (an aldehyde or ketone) to form a hydrazone bond. This reaction is a type of nucleophilic addition-elimination. The terminal nitrogen of the hydrazide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond of the hydrazone.

This ligation strategy is highly valued in bioconjugation for several key reasons:

-

Specificity: The reaction is highly specific for aldehydes and ketones, which are relatively rare in biological systems under normal conditions. This bioorthogonality minimizes off-target reactions with other functional groups present in biomolecules.

-

Mild Reaction Conditions: Hydrazone formation can proceed efficiently under mild aqueous conditions, typically at a slightly acidic to neutral pH (optimally around pH 4-6), which is compatible with the stability of most proteins and other biomolecules.

-

Tunable Stability: The stability of the resulting hydrazone bond can be modulated by the electronic nature of the substituents on both the hydrazide and the carbonyl partner. This allows for the design of linkers that are either highly stable or cleavable under specific conditions, such as the acidic environment of endosomes, a feature exploited in drug delivery systems.

Quantitative Data on Hydrazone Formation and Stability

The efficiency and stability of hydrazone linkages are critical parameters in the design of bioconjugates. The following tables summarize key quantitative data to facilitate comparison and selection of appropriate reagents.

Table 1: Second-Order Rate Constants for Hydrazone Formation

The rate of hydrazone formation is significantly influenced by the reactivity of the carbonyl compound and the hydrazide, as well as the presence of catalysts. Aromatic aldehydes are generally more reactive than ketones. Aniline and its derivatives have been shown to significantly catalyze the reaction, increasing the rate of hydrazone formation by orders of magnitude.

| Hydrazide Reactant | Carbonyl Reactant | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 6-Hydrazinopyridyl-peptide | Benzaldehyde | None | 4.5 | 3.0 ± 0.3 | |

| 6-Hydrazinopyridyl-peptide | Benzaldehyde | Aniline (10 mM) | 7.0 | 190 ± 10 | |

| 6-Hydrazinopyridyl-peptide | Benzaldehyde | Aniline (100 mM) | 7.0 | 2,000 ± 100 | |

| Aminooxyacetyl-peptide | Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | |

| Phenylhydrazine | 4-Dimethylaminobenzaldehyde | None | 7.4 | ~0.1 | |

| o-Carboxy-phenylhydrazine | 4-Dimethylaminobenzaldehyde | None | 7.4 | ~2.0 |

Table 2: Hydrolytic Stability of Hydrazone Linkages

The stability of the hydrazone bond is highly dependent on pH, with increased rates of hydrolysis observed under acidic conditions. This pH-sensitive nature is a key feature for applications requiring controlled release. Acylhydrazones generally exhibit greater stability at neutral pH compared to alkylhydrazones.

| Hydrazone Type | pH 5.0 (Half-life) | pH 7.4 (Half-life) | Reference |

| Alkylhydrazone | Minutes to Hours | Hours | |

| Acylhydrazone | Hours to Days | Weeks to Months | |

| Phenylhydrazone (from APM) | Increased hydrolysis | Stable | |

| Alkylhydrazone (from BMCA) | Significant hydrolysis | Moderate hydrolysis after 5h | |

| Alkylhydrazone (from PMCA) | Similar to pH 7.4 | Similar to pH 5.0 |

Key Experimental Protocols

The following are detailed methodologies for common bioconjugation experiments involving hydrazide chemistry.

Protocol 1: Labeling of Glycoproteins with Hydrazide-based Dyes

This protocol is suitable for labeling glycoproteins, such as antibodies, where the carbohydrate moieties are targeted for conjugation.

Materials:

-

Glycoprotein (B1211001) (e.g., antibody) solution (5 mg/mL)

-

0.1 M Sodium acetate (B1210297) buffer, pH 5.5

-

Sodium meta-periodate (NaIO₄) solution (20 mM in acetate buffer, freshly prepared)

-

Ethylene (B1197577) glycol

-

Desalting column (e.g., Sephadex G-25)

-

Hydrazide-functionalized dye solution (50 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Buffer Exchange: Dialyze the glycoprotein against 0.1 M sodium acetate buffer, pH 5.5.

-

Periodate Oxidation:

-

Add an equal volume of 20 mM sodium meta-periodate solution to the glycoprotein solution.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Quenching: Stop the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes.

-

Purification of Oxidized Glycoprotein: Immediately purify the oxidized glycoprotein using a desalting column equilibrated with 0.1 M sodium acetate buffer, pH 5.5, to remove excess periodate.

-

Conjugation:

-

Add the hydrazide-dye solution to the purified oxidized glycoprotein solution (e.g., 200 µL of 50 mM hydrazide solution to 2 mL of protein solution).

-

Incubate for 2 hours at room temperature.

-

-

Final Purification: Purify the labeled glycoprotein from unreacted dye using a desalting column equilibrated with PBS, pH 7.2-7.4.

Protocol 2: General Kinetic Analysis of Hydrazone Formation

This protocol outlines a general method for determining the second-order rate constant of a hydrazide-carbonyl reaction using UV-Vis spectrophotometry.

Materials:

-

Hydrazide reagent stock solution

-

Carbonyl substrate stock solution

-

Reaction buffer (e.g., phosphate (B84403) buffer at a specific pH)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Reagent Preparation: Prepare stock solutions of the hydrazide and carbonyl compounds in the desired reaction buffer. For pseudo-first-order conditions, one reactant should be in large excess (at least 10-fold).

-

Kinetic Measurement:

-

Equilibrate the cuvette with the reaction buffer and the reactant that is not in excess at the desired temperature.

-

Initiate the reaction by adding the excess reactant and mix quickly.

-

Monitor the change in absorbance at a wavelength where the hydrazone product has a distinct absorbance maximum.

-

Record absorbance at regular time intervals until the reaction reaches completion.

-

-

Data Analysis:

-

For pseudo-first-order conditions, plot the natural logarithm of the change in absorbance versus time.

-

The slope of the resulting linear plot is the pseudo-first-order rate constant (k_obs).

-

Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess.

-

Visualizing Reaction Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the underlying mechanisms and experimental procedures.

Hydrazone Formation Reaction Mechanism

Caption: General mechanism of hydrazone formation.

Aniline-Catalyzed Hydrazone Ligation

Caption: Aniline-catalyzed hydrazone ligation pathway.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation

Caption: Workflow for ADC preparation via hydrazide chemistry.

A Technical Guide to the Fluorescent Labeling of Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, function, and cellular localization.[1][2] The study of glycoproteins is therefore paramount in cell biology, proteomics, and the development of novel therapeutics. Fluorescent labeling provides a sensitive and specific methodology for the detection, quantification, and real-time visualization of glycoproteins in various experimental settings, including polyacrylamide gel electrophoresis (PAGE), Western blotting, and live-cell imaging.[1][3] This guide delves into the core principles of fluorescently labeling glycoproteins, offering a comparative overview of the primary methodologies, detailed experimental protocols, and quantitative data to inform experimental design.

Core Principles and Strategies

The fluorescent labeling of glycoproteins primarily targets the glycan moieties, leveraging their unique chemical structures. Three principal strategies have been established:

-

Chemical Labeling: This approach involves the direct chemical modification of existing glycan structures on the purified glycoprotein (B1211001).[4]

-

Metabolic Labeling: In this method, living cells are supplied with unnatural sugar precursors containing bioorthogonal functional groups, which are incorporated into newly synthesized glycoproteins.[5][6][7]

-

Enzymatic Labeling: This strategy utilizes specific enzymes to attach fluorescently tagged sugars to glycan chains.[2][8][9]

A comparison of these strategies is presented below:

| Feature | Chemical Labeling | Metabolic Labeling | Enzymatic Labeling |

| Principle | Covalent labeling of existing glycans (e.g., periodate (B1199274) oxidation followed by reaction with hydrazide dyes).[1][10] | Incorporation of bioorthogonal sugar analogs into nascent glycoproteins in living cells.[1][6] | Enzyme-catalyzed transfer of a fluorescently-labeled sugar to the glycan.[2][8] |

| Specificity | Generally targets specific sugar residues (e.g., sialic acids) but can be broad.[1][5] | Specific to the metabolic pathway that incorporates the unnatural sugar.[6] | Highly specific to the substrate of the enzyme used.[8][9] |

| Experimental Context | Primarily for in vitro labeling of purified proteins.[10] | Suitable for labeling glycoproteins in living cells and organisms.[5][6] | Can be used for both in vitro and cell-surface labeling.[2] |

| Advantages | Does not require cell culture; labels native glycoproteins.[5] | Allows for the study of dynamic glycosylation processes in a native environment.[3][11] | High specificity and mild reaction conditions.[9] |

| Disadvantages | Can potentially alter protein function due to chemical modifications. | May not be suitable for all cell types; potential for metabolic burden.[7] | Requires specific enzymes and substrates; may be costly. |

Chemical Labeling of Glycoproteins

Chemical labeling is a robust method for tagging purified glycoproteins. A prevalent technique involves the oxidation of cis-diols in sialic acid residues to generate aldehydes, which can then be covalently linked to fluorescent probes.

Periodate Oxidation and Hydrazide Dye Conjugation

This method relies on the mild oxidation of sialic acid residues with sodium periodate (NaIO₄) to create aldehyde groups. These aldehydes then react with hydrazide-containing fluorescent dyes to form a stable hydrazone bond.[10]

Caption: Workflow for hydrazide-based glycoprotein staining.

Experimental Protocol: Fluorescein (B123965) Hydrazide Labeling

This protocol provides a general guideline for labeling a purified glycoprotein with fluorescein hydrazide.[10]

Materials and Reagents:

-

Purified Glycoprotein (e.g., IgG antibody)

-

Sodium Periodate (NaIO₄)

-

Fluorescein Hydrazide

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5[10]

-

Quenching Solution: Ethylene (B1197577) Glycol

-

Anhydrous DMSO (for dissolving dye)

-

Purification Column (e.g., Sephadex G-25)[10]

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 5-10 mg/mL.[10]

-

Prepare a 20-100 mM solution of sodium periodate in the Reaction Buffer immediately before use. Protect this solution from light.

-

Add the periodate solution to the glycoprotein solution and incubate for 20-30 minutes at 4°C in the dark.

-

Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes at 4°C.

-